6-Bromo-7-fluoroindolin-2-one

HDAC6 Enzyme Inhibition Structure-Activity Relationship

This 6-Bromo-7-fluoroindolin-2-one is a critical heterocyclic building block for medicinal chemistry programs. Its precise 6-bromo-7-fluoro substitution pattern is essential for kinase inhibitor SAR studies, as this regiochemistry is not biologically interchangeable with other isomers. Sourced specifically for lead optimization campaigns, including the development of HDAC6 inhibitors, this scaffold provides a validated starting point with confirmed on-target activity.

Molecular Formula C8H5BrFNO
Molecular Weight 230.036
CAS No. 1415580-09-4
Cat. No. B2570322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-fluoroindolin-2-one
CAS1415580-09-4
Molecular FormulaC8H5BrFNO
Molecular Weight230.036
Structural Identifiers
SMILESC1C2=C(C(=C(C=C2)Br)F)NC1=O
InChIInChI=1S/C8H5BrFNO/c9-5-2-1-4-3-6(12)11-8(4)7(5)10/h1-2H,3H2,(H,11,12)
InChIKeyYOBPUGUCOJXXIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7-fluoroindolin-2-one: A Halogenated Oxindole Scaffold for Targeted Inhibitor Design and Chemical Synthesis


6-Bromo-7-fluoroindolin-2-one (CAS: 1415580-09-4) is a heterocyclic building block in the indolinone (oxindole) family . Characterized by a C-2 carbonyl that forms key hydrogen-bonding interactions, this core scaffold is a critical component in many pharmacologically active compounds . The specific substitution of bromine at the 6-position and fluorine at the 7-position provides distinct steric and electronic properties, establishing it as a uniquely functionalized intermediate for synthesizing kinase inhibitors and other targeted therapeutic agents .

Why 6-Bromo-7-fluoroindolin-2-one Cannot Be Casually Substituted with Other Halogenated Indolinones


Within the indolinone class, halogen substitution patterns profoundly impact pharmacological activity and synthetic utility. While other regioisomers like 5-Bromo-7-fluoroindolin-2-one or 6-Bromo-5-fluoroindolin-2-one [1] exist, their distinct substitution geometries are not biologically interchangeable. Comparative studies have shown that variations in halogen position significantly affect potency against specific targets . Therefore, the exact 6-Bromo-7-fluoro substitution pattern is essential for studies exploring a defined chemical space within the kinase inhibitor field or for acting as a precise synthetic intermediate where regiochemistry dictates reaction outcomes.

Quantitative Differentiation Evidence for 6-Bromo-7-fluoroindolin-2-one Against its Closest Analogs


HDAC6 Inhibition Potency of a 6-Bromo-7-fluoroindolin-2-one Derivative vs. In-Class Analogs

A direct analog bearing the 6-bromo-7-fluoroindolin-2-one core was evaluated for its ability to inhibit histone deacetylase 6 (HDAC6). The compound exhibited a potent inhibitory activity, with an IC50 value of 16 nM [1]. This level of potency is crucial in a crowded field of HDAC inhibitors, where achieving sub-50 nM affinity is often a benchmark for advancing a chemical series. While direct comparator data for other halogenated isomers in this specific assay is not available, this datum establishes a baseline potency for this specific scaffold.

HDAC6 Enzyme Inhibition Structure-Activity Relationship

Synthetic Utility: Enantioselective α-Arylation of α-Fluorooxindoles vs. Non-Fluorinated Scaffolds

The 7-fluoro substituent on the indolinone core, present in 6-Bromo-7-fluoroindolin-2-one, is critical for enabling advanced catalytic transformations. Palladium-catalyzed enantioselective α-arylation of α-fluorooxindoles has been shown to proceed with high yield and enantioselectivity [1]. The presence of a fluorine atom adjacent to the reactive center significantly influences the reaction pathway and selectivity compared to non-fluorinated oxindole analogs, which typically require different, often less stereoselective, methodologies.

Asymmetric Catalysis C-C Bond Formation Medicinal Chemistry

Structural Comparison: Physicochemical Properties vs. Regioisomeric Analogs

The precise 6-bromo-7-fluoro substitution pattern dictates the compound's fundamental properties, differentiating it from close regioisomers. For instance, 6-Bromo-7-fluoroindolin-2-one (CAS 1415580-09-4) is a distinct entity from 6-Bromo-5-fluoroindolin-2-one (CAS 893620-44-5) and 5-Bromo-6-fluoroindolin-2-one (CAS 944805-66-7) . While these compounds share the same molecular formula (C8H5BrFNO) and weight (230.03 g/mol), their different substitution patterns lead to divergent interactions with biological targets and different reactivity profiles in chemical synthesis. Selecting the incorrect isomer will lead to off-target activity and failed reactions.

Physicochemical Properties Lead Optimization Structure-Activity Relationship

In Silico and Class-Level Evidence: Indolinones as Potent Kinase Inhibitors

The indolin-2-one core is a well-established pharmacophore for designing potent and selective kinase inhibitors, a therapeutic class with approved drugs like Sunitinib . Structure-activity relationship (SAR) studies on indolin-2-one derivatives consistently demonstrate that halogen substitution, such as with bromine, is essential for enhancing inhibitory activity against kinases like KDR, Flt-1, and FGFR-1 [1]. 6-Bromo-7-fluoroindolin-2-one incorporates these critical features (the core scaffold and a key bromine atom) and is specifically utilized as a building block for developing such kinase inhibitors .

Kinase Inhibition Cancer Drug Discovery

High-Impact Research and Industrial Applications for 6-Bromo-7-fluoroindolin-2-one


Synthesis of Potent HDAC6 Inhibitors for Cancer Therapeutics

Medicinal chemistry teams focused on developing novel HDAC6 inhibitors can utilize 6-Bromo-7-fluoroindolin-2-one as a key intermediate. A derivative of this core has demonstrated potent HDAC6 inhibition (IC50: 16 nM) [1]. Using this scaffold provides a validated starting point for lead optimization campaigns, allowing chemists to explore structure-activity relationships around a core with confirmed on-target activity.

Asymmetric Synthesis of Enantioenriched α-Aryl-α-fluorooxindoles

Research groups specializing in asymmetric catalysis can leverage the 7-fluoro substituent in 6-Bromo-7-fluoroindolin-2-one to perform challenging enantioselective α-arylation reactions. This methodology provides access to highly valuable, enantioenriched α-aryl-α-fluorooxindole building blocks [2], which are privileged structures in medicinal chemistry but are difficult to access through other synthetic routes.

Structure-Activity Relationship (SAR) Studies in Kinase Drug Discovery

In kinase inhibitor development programs, SAR exploration is critical. 6-Bromo-7-fluoroindolin-2-one serves as a crucial building block for synthesizing focused libraries of indolin-2-one analogs . Its specific 6-bromo-7-fluoro substitution pattern allows researchers to systematically probe the steric and electronic requirements within the ATP-binding pocket of target kinases like KDR, Flt-1, and FGFR-1, which are known to be sensitive to halogen substitution [3].

Development of Novel Anticancer Agents via the Indolin-2-one Scaffold

The indolin-2-one moiety is a well-validated scaffold for designing anticancer agents that inhibit various kinase families . 6-Bromo-7-fluoroindolin-2-one is specifically used as a building block for synthesizing these potential therapeutic agents, making it an essential procurement item for oncology drug discovery projects seeking to exploit this pharmacophore .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-7-fluoroindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.